tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate is an organic compound that features a complex structure with a triazine ring, an azetidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the 4-chloro-1,3,5-triazine intermediate, which is then reacted with methylamine to form the corresponding methylamino derivative. This intermediate is subsequently reacted with azetidine-1-carboxylate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dioxane and bases such as sodium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate and solvents such as dioxane and water. Microwave irradiation can also be employed to facilitate certain reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the triazine ring .
Scientific Research Applications
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Terbuthylazine: Another triazine derivative with similar structural features but different functional groups.
Chlorotriazine Derivatives: Compounds with a similar triazine core but varying substituents, which can lead to different chemical and biological properties.
Uniqueness
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate is unique due to its combination of a triazine ring, an azetidine ring, and a tert-butyl ester group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
CAS No. |
2377031-38-2 |
---|---|
Molecular Formula |
C12H18ClN5O2 |
Molecular Weight |
299.8 |
Purity |
95 |
Origin of Product |
United States |
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